2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-
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Overview
Description
Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is an organic compound with the molecular formula C6H10N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one typically involves the reaction of formaldehyde with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydroxymethyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one includes its potential use as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl groups play a crucial role in these interactions, allowing it to bind to active sites and modulate the activity of the target molecules. This binding can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can be compared with other similar compounds, such as:
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one: This compound has a similar structure but contains an additional nitrogen atom in the ring, which can affect its chemical properties and reactivity.
Tetrahydro-1,3-bis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: This compound has a different ring structure, which can lead to distinct biological activities and applications.
The uniqueness of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
3270-74-4 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O3/c9-4-7-2-1-3-8(5-10)6(7)11/h9-10H,1-5H2 |
InChI Key |
IQDKUTQPYBHPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)CO)CO |
Origin of Product |
United States |
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